molecular formula C21H20BrN3O2 B11380300 2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one

2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B11380300
M. Wt: 426.3 g/mol
InChI Key: FNDWLTXJNAELBY-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features an indole moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The presence of a bromine atom and various functional groups makes this compound highly reactive and suitable for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Quinazolinone Formation: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate amine and a carbonyl compound under reflux conditions.

    Coupling Reaction: The brominated indole derivative is coupled with the quinazolinone core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of alcohols or amines

    Substitution: Formation of new C-N or C-S bonds

Scientific Research Applications

2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one
  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(4-fluoro-2,3-dihydro-3-oxo-1H-inden-ylidene)propanedinitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity. The presence of both the indole and quinazolinone moieties, along with the bromine atom, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[(5-bromo-2-oxo-1-propyl-3H-indol-3-yl)methyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C21H20BrN3O2/c1-3-10-25-18-9-8-13(22)11-15(18)16(21(25)27)12-19-23-17-7-5-4-6-14(17)20(26)24(19)2/h4-9,11,16H,3,10,12H2,1-2H3

InChI Key

FNDWLTXJNAELBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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